molecular formula C15H24 B1614851 gamma-Gurjunene CAS No. 22567-17-5

gamma-Gurjunene

Cat. No.: B1614851
CAS No.: 22567-17-5
M. Wt: 204.35 g/mol
InChI Key: DUYRYUZIBGFLDD-UHFFFAOYSA-N
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Description

Gamma-Gurjunene is a natural sesquiterpene hydrocarbon with the molecular formula C15H24. It is one of the components found in the essential oils of various plants, including those from the Dipterocarpaceae family. This compound is known for its distinct aroma and is often used in the fragrance industry. Its chemical structure consists of a bicyclic framework, which contributes to its unique properties.

Preparation Methods

Gamma-Gurjunene can be synthesized through the isomerization of alpha-Gurjunene in an acidic medium . This process involves the rearrangement of the molecular structure of alpha-Gurjunene to form this compound. Additionally, this compound can be isolated from natural sources such as gurjun balsam, which is obtained from the Dipterocarpus species . The essential oil is extracted through steam distillation, followed by purification steps to isolate this compound.

Chemical Reactions Analysis

Gamma-Gurjunene undergoes various chemical reactions, including oxidation and reduction. For instance, oxidation of this compound with m-chloroperbenzoic acid yields a mixture of monoepoxides and diepoxides . Reduction reactions using lithium aluminum hydride or lithium triethylborohydride can produce diols from the epoxides . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Scientific Research Applications

Gamma-Gurjunene has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of gamma-Gurjunene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, this compound may interact with cell membrane receptors, modulating signaling pathways that lead to its observed biological effects.

Comparison with Similar Compounds

Gamma-Gurjunene is similar to other sesquiterpenes such as alpha-Gurjunene, beta-Gurjunene, and gamma-Himachalene. it is unique in its specific chemical structure and the distinct aroma it imparts. Unlike alpha-Gurjunene, which is more commonly found in nature, this compound is less abundant and often requires specific isolation techniques . Its unique properties make it valuable in both research and industrial applications.

Similar Compounds

  • Alpha-Gurjunene
  • Beta-Gurjunene
  • Gamma-Himachalene
  • Patchoulol
  • Caryophyllene

Properties

IUPAC Name

1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYRYUZIBGFLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=C2C1CCC2C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275870
Record name 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22567-17-5, 915104-82-4
Record name gamma-Gurjunene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,3aβ,4α,7β)]-1,2,3,3a,4,5,6,7-octahydro-7-isopropenyl-1,4-dimethylazulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Before experiments as described in this example were started, it was tested which organic solvent could be best used to dissolve the substrate. Stock solutions of 10 mM γ-gurjunene were prepared in hexane, pentane, iso-propanol ethanol and DMSO, and 5 μL of these solutions was added to the incubation-mixture. On the basis of the results of Table III ethanol was chosen as solvent for the substrates in all experiments, instead of the commonly used pentane (e.g. Karp et al., 1990).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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